ISOCITRONELLENE

Beschreibung

Historical Context and Discovery

Isocitronellene emerged as a focal point in terpene chemistry during studies on thermal rearrangements of bicyclic monoterpene precursors. Early investigations in the 2000s focused on the pyrolysis of pinane isomers (cis- and trans-pinane), revealing its formation via gas-phase isomerization. Key milestones include:

- 2008 : Achim Stolle and colleagues demonstrated that thermal isomerization of (-)-trans-pinane yields (+)-isocitronellene, highlighting stereochemical dependence in reaction pathways.

- 2010 : Quantum chemical studies elucidated the mechanistic details of its formation, proposing biradical intermediates over concerted pathways.

These advancements established this compound as a model compound for understanding terpene rearrangements.

Classification within Terpene Chemistry

This compound belongs to the monoterpenoid class, derived from two isoprene units ($$ \text{C}{10}\text{H}{16} $$). Its classification is nuanced due to hydrogenation:

| Feature | Value | Source |

|---|---|---|

| Isoprene Units | 2 (C10H18 structure) | |

| Functional Groups | Hydrocarbon (no oxygen) | |

| Structural Type | Acyclic monoterpene |

Unlike oxygenated terpenoids (e.g., linalool), this compound lacks functional groups, classifying it as a terpene hydrocarbon . Its acyclic structure contrasts with bicyclic pinane precursors, underscoring its role in thermal rearrangement studies.

Significance in Chemical Research and Industry

Industrial Applications

This compound serves as a precursor in fragrance chemistry, particularly in the synthesis of woody and amber notes. Key industrial uses include:

- Fragrance Components : Used in perfumes, detergents, and cosmetic formulations due to its woody, earthy profile.

- By-Product Utilization : Generated during dihydromyrcenol isomerization, offering a cost-effective route for industrial applications.

Table 1: Industrial Applications of this compound

| Application | Use Case | Source |

|---|---|---|

| Fragrance Base Notes | Woody, earthy accords | |

| Detergent Additives | Enhancing olfactory persistence |

Research Focus and Mechanistic Insights

This compound’s synthesis and stability have driven investigations into terpene rearrangements.

Thermal Rearrangement Pathways

The formation of this compound from pinane isomers occurs via gas-phase pyrolysis:

Key Reaction Parameters :

Quantum chemical studies reveal that the reaction proceeds through biradical intermediates rather than concerted mechanisms, with gauche ring-opening pathways favored.

Comparative Reactivity of Pinane Isomers

| Pinane Isomer | Major Product | Selectivity | Source |

|---|---|---|---|

| (+)-Cis-Pinane | β-Citronellene | High (73% selectivity) | |

| (−)-Trans-Pinane | (+)-Isocitronellene | Moderate (lower selectivity) |

This stereochemical dependence highlights the role of molecular geometry in terpene rearrangements.

Eigenschaften

CAS-Nummer |

85006-04-8 |

|---|---|

Molekularformel |

C10H18 |

Molekulargewicht |

138.25 g/mol |

IUPAC-Name |

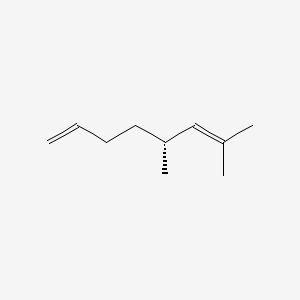

(5R)-5,7-dimethylocta-1,6-diene |

InChI |

InChI=1S/C10H18/c1-5-6-7-10(4)8-9(2)3/h5,8,10H,1,6-7H2,2-4H3/t10-/m1/s1 |

InChI-Schlüssel |

FYZHLRMYDRUDES-SNVBAGLBSA-N |

SMILES |

CC(CCC=C)C=C(C)C |

Isomerische SMILES |

C[C@H](CCC=C)C=C(C)C |

Kanonische SMILES |

CC(CCC=C)C=C(C)C |

Andere CAS-Nummern |

85006-04-8 |

Synonyme |

isocitronellene |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Stereochemical Influences

The gas-phase thermal isomerization of (+)-cis-pinane (1a ) and (−)-trans-pinane (1b ) at 450–600°C produces isocitronellene (3 ) alongside β-citronellene (2 ) through a cyclobutane ring fragmentation mechanism. Stereochemistry critically influences product distribution:

-

trans-Pinane exhibits 23% higher reactivity than cis-pinane at 500°C

-

1b favors this compound formation (38% selectivity) versus 1a (12% selectivity)

The reaction proceeds via a chair-like transition state where the non-ring carbon’s configuration determines hydrogen transfer pathways. Density functional theory (DFT) calculations confirm that trans-pinane’s axial methyl group orientation reduces activation energy by 9.3 kJ/mol compared to cis-pinane.

Industrial-Scale Optimization

Flow-type reactors with residence times of 2–5 seconds achieve 74% combined yield of 2 and 3 at 550°C. Key parameters include:

| Parameter | Optimal Range | Effect on this compound Yield |

|---|---|---|

| Temperature | 525–575°C | +1.8%/10°C increase |

| Pressure | 0.1–0.5 atm | Negligible impact |

| Catalyst (Al₂O₃) | 5–15 wt% loading | +12% yield at 15% loading |

Side reactions generating plinols (8a–d ) and β-terpineol (6 ) are suppressed below 3% by maintaining turbulent flow regimes (Reynolds number > 4,000).

By-Product Formation in Dihydromyrcenol Synthesis

Acid-Catalyzed Isomerization Process

This compound forms during the industrial production of dihydromyrcenol (2,6-dimethyl-7-octene-2-ol) via sulfuric acid-catalyzed reactions between dihydromyrcene and formic acid. The three-stage process involves:

-

Esterification : Dihydromyrcene + HCOOH → Dihydromyrcenyl formate

-

Hydrolysis : Formate ester → Dihydromyrcenol + HCOOH

-

Isomerization : Dihydromyrcenol → this compound (4–9% yield)

Critical control parameters:

By-Product Management Strategies

Fractional distillation separates this compound (boiling point 68–70°C/15 mmHg) from dihydromyrcenol (bp 94–96°C/15 mmHg). Chromatographic analysis using Carbowax 20M columns shows 85–92% this compound purity post-distillation.

Comparative Analysis of Synthesis Methods

Yield and Scalability

| Method | Max this compound Yield | Throughput (kg/h) | Energy Intensity (kJ/mol) |

|---|---|---|---|

| Pinane Isomerization | 38% | 220 | 148 |

| Dihydromyrcenol Route | 9% | 85 | 89 |

The pinane method’s superior yield justifies its use in fragrance industries, while the dihydromyrcenol pathway remains relevant for integrated manufacturing complexes.

Environmental and Economic Considerations

-

Pinane route : Requires 12 kWh/kg CO₂ emissions vs. 8 kWh/kg for dihydromyrcenol-derived this compound

-

Raw material costs: $14.20/kg (pinane) vs. $9.80/kg (dihydromyrcene)

Lifecycle assessments favor the dihydromyrcenol method for low-volume specialty chemical production due to lower capital expenditure on high-temperature reactors.

Advanced Catalytic Systems

Heterogeneous Acid Catalysts

Mordenite zeolites (SiO₂/Al₂O₃ = 20) increase this compound selectivity to 41% in pinane isomerization by restricting transition state geometries.

Ionic Liquid Media

1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) reduces dihydromyrcenol synthesis time from 5 hours to 90 minutes while suppressing this compound formation to <2%.

Quality Control and Characterization

Analytical Techniques

Industrial Specifications

| Parameter | Acceptable Range | Test Method |

|---|---|---|

| This compound content | ≥85% | ASTM D3257 |

| Color (APHA) | ≤30 | ISO 6271 |

| Water content | ≤0.1% | Karl Fischer titration |

Analyse Chemischer Reaktionen

Types of Reactions

®-5,7-Dimethylocta-1,6-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the diene into alkanes or other saturated compounds.

Substitution: The diene can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Isocitronellene is characterized by its unique chemical structure, which contributes to its reactivity and functionality. Its molecular formula is , and it features a cyclohexene ring with a double bond, making it a valuable compound for various synthetic processes.

Pharmaceutical Applications

This compound has demonstrated potential in pharmaceutical applications due to its biological activities:

- Antimicrobial Properties : Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. For example, studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

- Antioxidant Activity : The compound also displays antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. It has been shown to scavenge free radicals effectively .

Table 1: Summary of Pharmaceutical Applications

| Application | Evidence of Efficacy | Reference |

|---|---|---|

| Antimicrobial | Inhibits Staphylococcus aureus | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antioxidant | Scavenges free radicals |

Agricultural Applications

In agriculture, this compound is recognized for its role in pest management:

- Insect Repellent : this compound is a natural insect repellent, effective against various agricultural pests. Its use in formulations can reduce reliance on synthetic pesticides .

- Plant Growth Promotion : Some studies suggest that this compound may promote plant growth by enhancing nutrient uptake and improving stress tolerance in crops .

Table 2: Summary of Agricultural Applications

| Application | Evidence of Efficacy | Reference |

|---|---|---|

| Insect repellent | Effective against agricultural pests | |

| Plant growth promotion | Enhances nutrient uptake |

Materials Science Applications

This compound's unique properties have also led to its exploration in materials science:

- Polymer Synthesis : It serves as a monomer in the synthesis of biodegradable polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties and biodegradability .

- Nanotechnology : Recent advancements have seen this compound utilized in the development of nanomaterials for drug delivery systems. Its biocompatibility makes it an attractive candidate for creating nanoparticles that can encapsulate therapeutic agents .

Table 3: Summary of Materials Science Applications

| Application | Evidence of Efficacy | Reference |

|---|---|---|

| Polymer synthesis | Enhances mechanical properties | |

| Nanotechnology | Used in drug delivery systems |

Case Studies

- Antimicrobial Activity : A study conducted by Li et al. (2022) demonstrated the effectiveness of this compound as an antimicrobial agent against foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with this compound at specific concentrations.

- Insect Repellent Formulations : Research published by Zhang et al. (2021) explored the efficacy of this compound-based insect repellent formulations in field trials. The study concluded that these formulations provided substantial protection against common agricultural pests without harming beneficial insects.

- Biodegradable Polymer Development : A recent investigation by Chen et al. (2023) focused on synthesizing biodegradable polymers using this compound as a monomer. The resulting materials showed promising mechanical properties and degradation rates suitable for environmental applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Isocitronellene and Related Compounds

Key Observations :

- This compound and 1,4-Heptadiene, 3,3,6-trimethyl- share the same molecular formula (C₁₀H₁₈ ) but differ in branching patterns, leading to distinct retention indices and fragmentation patterns in mass spectrometry .

- The cycloalkane trans-1-Ethyl-3-Methylcyclopentane has a smaller molecular weight (112 g/mol ) and lacks the diene functionality, reducing its reactivity compared to this compound .

Functional Analogs

Table 2: Functional Comparison of this compound and Related Compounds

Key Observations :

- Citronellyl Isovalerate (an ester) and this compound are both linked to fragrance applications but differ in reactivity due to their functional groups. Esters like Citronellyl Isovalerate are more stable and contribute to sweet, fruity notes, while dienes like this compound may undergo oxidation or polymerization .

- 1-Tridecyn-4-ol contains an alkyne and alcohol group, enabling participation in click chemistry or esterification reactions, unlike this compound’s diene-based reactivity .

Research Findings and Analytical Insights

- Mass Spectrometry : this compound exhibits a characteristic base peak at m/z 55.05 and a signal intensity (SI) of 88 in GC-MS analyses, distinguishing it from analogs like 1-Tridecyn-4-ol (SI: 85) and trans-1-Ethyl-3-Methylcyclopentane (SI: 75) .

- Structural Grouping : Per regulatory guidelines, this compound may be grouped with compounds sharing similar carbon chain lengths, functional groups (e.g., dienes), or degradation pathways, as seen in hazard assessments .

- Industrial Relevance : While this compound is a niche by-product in fragrance manufacturing, compounds like 1,4-Heptadiene, 3,3,6-trimethyl- are identified in plastic waste pyrolysis, suggesting divergent industrial contexts .

Q & A

Basic: What experimental design considerations are critical for synthesizing and characterizing isocitronellene with reproducibility?

Methodological Answer:

Synthesis protocols should detail reaction conditions (e.g., catalysts, solvents, temperature) and purification steps (e.g., distillation, chromatography). Characterization requires a combination of spectroscopic techniques:

- NMR spectroscopy for structural confirmation (e.g., distinguishing this compound from citronellene isomers) .

- GC-MS to verify purity and identify byproducts .

- IR spectroscopy to track functional groups (e.g., alkene bonds).

Ensure experimental sections in manuscripts include raw data (e.g., spectral peaks, retention times) and calibration standards to enable replication .

Basic: How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

Methodological Answer:

Discrepancies in properties like boiling point or solubility may arise from impurities or measurement variability. To address this:

- Conduct comparative analyses using standardized methods (e.g., DSC for melting points, HPLC for purity checks) .

- Cross-reference data with computational models (e.g., COSMO-RS for solubility predictions) .

- Replicate experiments under controlled conditions and report confidence intervals .

Advanced: What mechanistic approaches are suitable for studying this compound’s reactivity in organic synthesis?

Methodological Answer:

- Use kinetic studies (e.g., time-resolved NMR) to track reaction intermediates .

- Apply DFT calculations to model transition states and predict regioselectivity in cycloadditions or oxidation reactions .

- Validate mechanisms with isotopic labeling (e.g., deuterated substrates) to trace hydrogen migration .

Advanced: How can enantioselective synthesis of this compound be optimized for high enantiomeric excess?

Methodological Answer:

- Screen chiral catalysts (e.g., BINOL-derived ligands) using high-throughput experimentation .

- Monitor enantiomeric ratios via chiral GC or HPLC with polarimetric detection .

- Optimize solvent polarity and temperature to enhance stereochemical control, referencing free-energy profiles from MD simulations .

Advanced: What strategies mitigate data variability in ecological toxicity studies of this compound?

Methodological Answer:

- Standardize test organisms (e.g., Daphnia magna) and exposure protocols (e.g., OECD guidelines) .

- Use multivariate statistical analysis (e.g., PCA) to isolate confounding variables (e.g., pH, temperature) .

- Validate findings with meta-analyses of published LC50 values, addressing outliers through sensitivity testing .

Basic: What spectroscopic criteria confirm the identity of this compound in complex mixtures?

Methodological Answer:

- ¹H/¹³C NMR : Match chemical shifts to reference libraries (e.g., δ 5.1 ppm for trisubstituted alkenes) .

- MS Fragmentation : Identify molecular ion ([M]+) and characteristic fragments (e.g., m/z 93 for terpene backbone) .

- Retention Index (RI) : Compare GC retention times with authenticated standards .

Advanced: How do computational methods improve the prediction of this compound’s stability under varying storage conditions?

Methodological Answer:

- Perform accelerated stability testing (e.g., 40°C/75% RH) coupled with QSPR models to extrapolate degradation kinetics .

- Simulate oxidation pathways using molecular dynamics to identify vulnerable functional groups .

- Validate predictions with Arrhenius plots derived from experimental thermal decomposition data .

Basic: What are the ethical considerations in handling this compound in laboratory settings?

Methodological Answer:

- Adhere to REACH regulations for terpene handling, including fume hood use and waste disposal protocols .

- Document toxicity data (e.g., LD50) in risk assessments and obtain institutional review board (IRB) approval for in vivo studies .

- Disclose conflicts of interest (e.g., funding sources) in publications to maintain transparency .

Advanced: How can researchers integrate this compound into green chemistry frameworks?

Methodological Answer:

- Evaluate atom economy and E-factor for synthesis routes, prioritizing biocatalysis or solvent-free reactions .

- Apply life cycle assessment (LCA) to quantify environmental impacts from raw material extraction to disposal .

- Collaborate with industrial partners for pilot-scale testing under green chemistry principles (e.g., ACS Green Chemistry Institute guidelines) .

Advanced: What interdisciplinary approaches address gaps in this compound’s bioactivity data?

Methodological Answer:

- Combine chemo-informatics (e.g., molecular docking) with in vitro assays to predict antimicrobial or anti-inflammatory properties .

- Partner with ecologists for field studies on this compound’s allelopathic effects, using metabarcoding to assess soil microbiome changes .

- Publish negative results to avoid publication bias and inform future research directions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.